4,6-Dimethoxy-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine
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Overview
Description
4,6-Dimethoxy-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with methoxy groups and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multiple steps:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Methoxy groups are introduced via nucleophilic substitution reactions using methanol and a base.
Piperazine ring attachment: The piperazine ring is attached to the pyrimidine core through a nucleophilic substitution reaction, often using a suitable leaving group on the pyrimidine ring and piperazine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The methoxy groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4,6-Dimethoxy-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: Similar structure but with a methylsulfonyl group instead of the piperazine ring.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Contains a triazine ring instead of a pyrimidine ring.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Features a triazine ring and a morpholinium group.
Uniqueness
4,6-Dimethoxy-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine is unique due to the presence of both methoxy groups and a piperazine ring, which confer specific chemical and biological properties that are not observed in the similar compounds listed above. This combination of functional groups allows for versatile applications in various fields .
Properties
Molecular Formula |
C15H20N6O3 |
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Molecular Weight |
332.36 g/mol |
IUPAC Name |
4,6-dimethoxy-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C15H20N6O3/c1-22-11-4-5-16-14(17-11)20-6-8-21(9-7-20)15-18-12(23-2)10-13(19-15)24-3/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
QWZDOTYBLGJKQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=CC(=N3)OC)OC |
Origin of Product |
United States |
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